Methyl 4-(2-chloropropanoyl)benzoate

Description

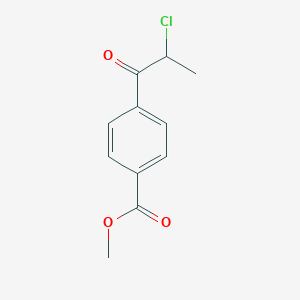

Methyl 4-(2-chloropropanoyl)benzoate is an aromatic ester featuring a benzoate backbone substituted with a 2-chloropropanoyl group at the para position. For instance, methyl esters with chlorinated or fluorinated groups are pivotal in synthesizing bioactive molecules, as seen in the preparation of COVID-19-related intermediates (e.g., compound 63 in ) . The 2-chloropropanoyl moiety likely contributes to electronic and steric properties, influencing reactivity and interactions in downstream applications.

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 4-(2-chloropropanoyl)benzoate |

InChI |

InChI=1S/C11H11ClO3/c1-7(12)10(13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3 |

InChI Key |

YJUXFQPYIDYECV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloropropanoyl)benzoic Acid Methyl Ester can be synthesized through the esterification of 4-(2-Chloropropanoyl)benzoic acid with methanol in the presence of an acid catalyst. . The reaction conditions typically involve heating the mixture under reflux with a strong acid such as sulfuric acid or p-toluenesulfonic acid to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Chloropropanoyl)benzoic Acid Methyl Ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and reusable is also a common practice to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropropanoyl)benzoic Acid Methyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: Acidic or basic hydrolysis of the ester group results in the formation of 4-(2-Chloropropanoyl)benzoic acid and methanol.

Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under mild to moderate conditions to achieve substitution reactions.

Major Products Formed

Hydrolysis: 4-(2-Chloropropanoyl)benzoic acid and methanol.

Substitution: Various derivatives depending on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

4-(2-Chloropropanoyl)benzoic Acid Methyl Ester is primarily used as an intermediate in the synthesis of cysteine protease inhibitors. These inhibitors have significant applications in medicinal chemistry, particularly in the development of treatments for diseases such as cancer, arthritis, and parasitic infections. Additionally, this compound is used in organic synthesis as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)benzoic Acid Methyl Ester involves its conversion to active cysteine protease inhibitors. These inhibitors function by binding to the active site of cysteine proteases, thereby preventing the proteolytic activity of these enzymes. This inhibition is crucial in regulating various biological processes, including apoptosis, immune response, and protein degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(2-chloropropanoyl)benzoate with structurally analogous esters, focusing on substituent effects, spectroscopic data, and crystallographic properties.

Substituent Effects on Reactivity and Physical Properties

- Chlorinated vs. This compound was synthesized in 94% yield, indicating stability under reaction conditions . Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) (): The 4-chlorophenyl group on the quinoline ring may enhance π-π stacking interactions, influencing crystallinity (yielded as a solid). Comparatively, the 2-chloropropanoyl group in the target compound offers a shorter, more flexible side chain, which could affect molecular packing .

- Ester Group Variations: Ethyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate (): The ethyl ester and bulky 2-methylpropanoate group reduce crystallinity compared to methyl esters, as evidenced by its single-crystal structure with a dihedral angle of 126.8° between aromatic rings. This non-planar conformation contrasts with the likely planar arrangement of this compound .

Spectroscopic and Structural Data

Key spectroscopic and structural differences are summarized below:

Notes:

- EWG : Electron-withdrawing group. Structural data for compounds in and were obtained using SHELX and ORTEP , ensuring accuracy in conformational analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.